molecular formula C32H38N2O3 B1251599 chaetoglobosin T

chaetoglobosin T

Cat. No. B1251599
M. Wt: 498.7 g/mol
InChI Key: KJNZESBAHPOZTI-DYGSJVQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoglobosin T is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.

Scientific Research Applications

Immunomodulatory Properties

Chaetoglobosin F, a similar compound to Chaetoglobosin T, has demonstrated immunomodulatory properties on bone marrow-derived dendritic cells via the Toll-like receptor 9 (TLR9) signaling pathway. This compound inhibits CpG-induced dendritic cell maturation and function, impacting immune responses, which may have implications for autoimmune and inflammatory diseases (Hua et al., 2013).

Cytotoxic and Anticancer Activity

Chaetoglobosins, including Chaetoglobosin T analogues, have been identified to possess significant cytotoxic activities. Studies on Chaetoglobosin U and other analogues have revealed their potential in inhibiting tumor cell growth, specifically in human nasopharyngeal epidermoid tumor cell lines (Ding et al., 2006). Another study found Chaetoglobosin A to induce apoptosis in chronic lymphocytic leukemia cells, targeting the cytoskeleton (Knudsen et al., 2014).

Antifungal and Antiparasitic Properties

Chaetoglobosin A, closely related to Chaetoglobosin T, exhibits potent antifungal and antiparasitic properties. This suggests potential applications of Chaetoglobosin T in agriculture and biomedicine for controlling pathogenic fungi and parasites (Zhao et al., 2022).

Biochemical Analysis and Structure Elucidation

Studies focusing on the structure and biochemical properties of Chaetoglobosins, including mass spectrometry analysis, have provided insights into their molecular configurations and the potential for targeted applications in various fields of research (Xu et al., 2012).

properties

Product Name

chaetoglobosin T

Molecular Formula

C32H38N2O3

Molecular Weight

498.7 g/mol

IUPAC Name

(1S,3E,6S,7E,9S,11E,13S,16S,17R,18S)-6-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione

InChI

InChI=1S/C32H38N2O3/c1-19-9-7-10-24-16-20(2)22(4)30-27(17-23-18-33-26-12-6-5-11-25(23)26)34-31(37)32(24,30)29(36)14-8-13-28(35)21(3)15-19/h5-8,10-12,14-16,18-19,22,24,27-28,30,33,35H,9,13,17H2,1-4H3,(H,34,37)/b10-7+,14-8+,21-15+/t19-,22+,24-,27-,28-,30-,32+/m0/s1

InChI Key

KJNZESBAHPOZTI-DYGSJVQXSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2C=C([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C

Canonical SMILES

CC1CC=CC2C=C(C(C3C2(C(=O)C=CCC(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C

synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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